molecular formula C17H21N3O3S2 B15110243 N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15110243
M. Wt: 379.5 g/mol
InChI Key: LQWZNORLICNNBW-UVTDQMKNSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxybenzylidene group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethylaminoethyl Side Chain: This final step can be carried out by reacting the intermediate with N,N-dimethylethylenediamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group.

    Substitution: The dimethylaminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methoxybenzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolidinone ring and the methoxybenzylidene group could play crucial roles in these interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acrylamide: Similar in having a dimethylaminoethyl side chain but differs in the core structure.

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares the dimethylaminoethyl group but has a naphthalimide core.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a thiazolidinone ring, a methoxybenzylidene group, and a dimethylam

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H21N3O3S2/c1-19(2)9-8-18-15(21)11-20-16(22)14(25-17(20)24)10-12-6-4-5-7-13(12)23-3/h4-7,10H,8-9,11H2,1-3H3,(H,18,21)/b14-10-

InChI Key

LQWZNORLICNNBW-UVTDQMKNSA-N

Isomeric SMILES

CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S

Canonical SMILES

CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S

Origin of Product

United States

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